Phtalate de bis(2-butoxyéthyle)-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

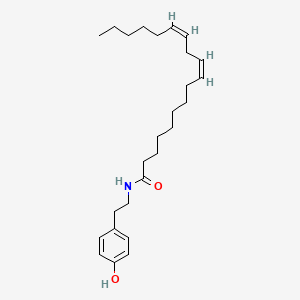

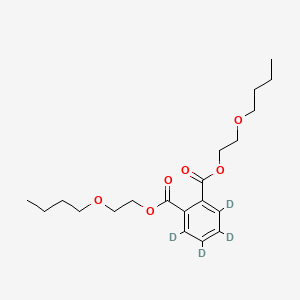

Bis(2-butoxyethyl) Phthalate-d4 is a phthalate ester obtained by the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-butoxyethanol . It is functionally related to a 2-butoxyethanol .

Synthesis Analysis

The synthesis of Bis(2-butoxyethyl) Phthalate-d4 involves the esterification of glycol monobutyl ether with phthalic anhydride in the presence of a catalyst (sulfuric acid or p-toluenesulfonic acid) or noncatalytically at high temperature .Chemical Reactions Analysis

Bis(2-butoxyethyl) Phthalate-d4 is a xenobiotic, which means it is a foreign chemical substance found within an organism that is not naturally produced or expected to be present within .Physical And Chemical Properties Analysis

Bis(2-butoxyethyl) Phthalate-d4 is a colorless liquid with a density of 1.063 . It is soluble in organic solvents and fairly insoluble in water .Applications De Recherche Scientifique

Surveillance environnementale

Le phtalate de bis(2-butoxyéthyle)-d4 est souvent utilisé dans les études de surveillance environnementale. C’est l’un des esters d’acide phtalique (PAE) qui ont été détectés dans divers compartiments de l’environnement . Ces composés sont facilement libérés des produits et migrent dans l’environnement .

Recherche sur le traitement des eaux usées

La recherche sur les stations d’épuration des eaux usées (STEP) implique souvent l’étude du this compound. Le devenir des PAE dans les STEP a suscité beaucoup d’attention en raison de leur ubiquité et de leur persistance . L’élimination du phtalate est généralement mauvaise dans ces stations de traitement .

Évaluation des risques

Le this compound est utilisé dans les études d’évaluation des risques. Par exemple, une évaluation des risques des PAE rejetés des STEP en Chine a été effectuée . Cela permet de comprendre l’impact potentiel de ces composés sur l’environnement et la santé humaine.

Analyse des produits chimiques perturbateurs endocriniens (EDC)

Le this compound est connu pour être une source majeure de produits chimiques perturbateurs endocriniens (EDC), qui proviennent de la fraction moins volatile des parfums . Par conséquent, il est utilisé dans l’analyse des parfums personnels commerciaux .

Analyse de la structure chimique

La structure chimique du this compound est souvent analysée dans la recherche scientifique. Son poids moléculaire, sa formule et ses autres propriétés sont étudiés pour diverses applications .

Plastifiants dans les matériaux polymères

Le this compound est principalement utilisé comme plastifiants dans les matériaux polymères . Étant donné que les PAE se lient aux polymères par le biais d’interactions moléculaires secondaires faibles avec les chaînes de polymères, ils sont facilement libérés du produit <svg class="icon" height="16" p-id="1735

Safety and Hazards

Mécanisme D'action

Target of Action

Bis(2-butoxyethyl) Phthalate-d4 is a deuterium-labeled version of Bis(2-butoxyethyl) Phthalate It’s known that phthalates, in general, are major sources of endocrine disruptor chemicals (edcs) .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

It’s known that phthalates can perturb fatty acid metabolism .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

It’s known that phthalates can induce cell proliferation, decrease apoptosis, produce reactive oxygen species, and cause oxidative stress .

Analyse Biochimique

Cellular Effects

Research on the cellular effects of Bis(2-butoxyethyl) Phthalate-d4 is limited. A study on a similar compound, Bis(2-butoxyethyl) phthalate, showed that it could delay puberty onset by increasing oxidative stress and apoptosis in Leydig cells in rats . This suggests that Bis(2-butoxyethyl) Phthalate-d4 might have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects, as well as toxic or adverse effects at high doses .

Propriétés

IUPAC Name |

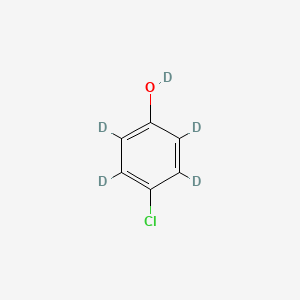

bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3/i7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCJNODIWQEOAI-ULDPCNCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCCC)C(=O)OCCOCCCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334585 |

Source

|

| Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1398065-96-7 |

Source

|

| Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.